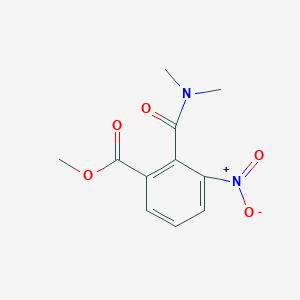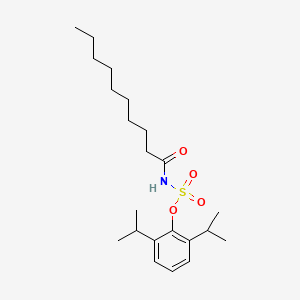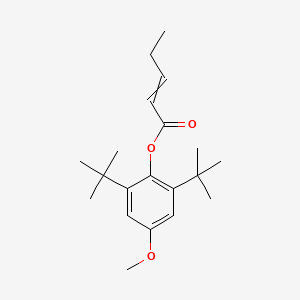
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group, and the aromatic ring is substituted with two tert-butyl groups. This compound is widely used in various industries due to its stability and effectiveness in preventing oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methoxyphenol with pent-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified using automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in pharmaceuticals.
Industry: Used in the production of stabilizers for plastics, rubber, and other materials.
Wirkmechanismus
The antioxidant activity of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents it from undergoing further oxidation. The methoxy group also contributes to the compound’s electron-donating properties, making it an effective antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxyanisole:
Uniqueness
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is unique due to its specific structure, which combines the antioxidant properties of both BHT and BHA. The presence of the pent-2-enoate group provides additional functionality, making it suitable for specialized applications in various industries.
Eigenschaften
CAS-Nummer |
137569-21-2 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(2,6-ditert-butyl-4-methoxyphenyl) pent-2-enoate |
InChI |
InChI=1S/C20H30O3/c1-9-10-11-17(21)23-18-15(19(2,3)4)12-14(22-8)13-16(18)20(5,6)7/h10-13H,9H2,1-8H3 |
InChI-Schlüssel |
UDVDEDMNPWMOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(=O)OC1=C(C=C(C=C1C(C)(C)C)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


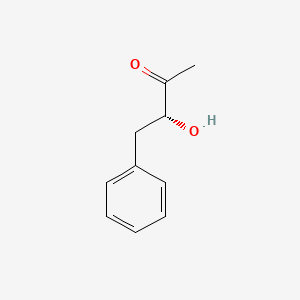
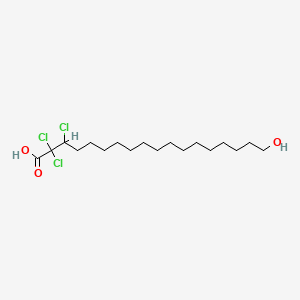
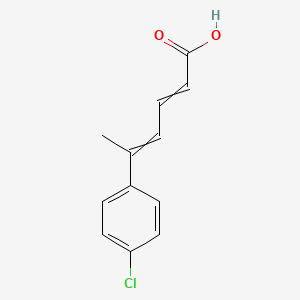
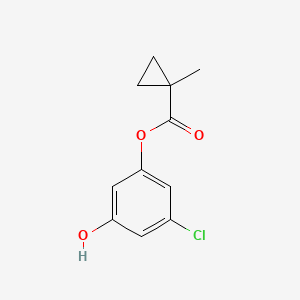
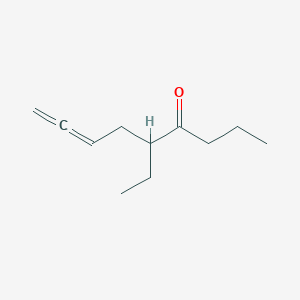

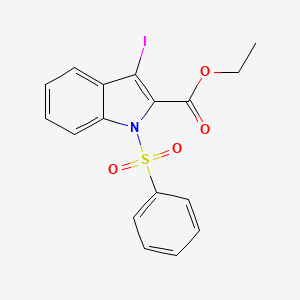
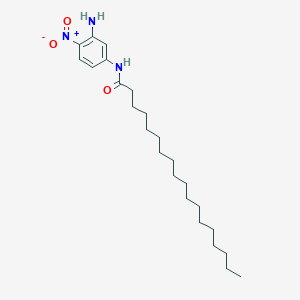
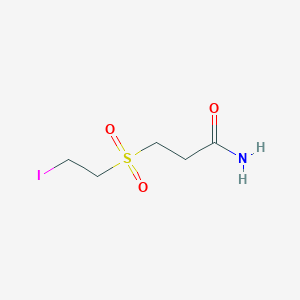
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)


